molecular formula C14H18FNO2 B257340 2-(1-piperidinyl)ethyl 2-fluorobenzoate

2-(1-piperidinyl)ethyl 2-fluorobenzoate

Cat. No.: B257340
M. Wt: 251.3 g/mol
InChI Key: QOAQHDZIUMNBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-piperidinyl)ethyl 2-fluorobenzoate is an organic compound with the molecular formula C14H18FNO2 It is a derivative of benzoic acid and piperidine, featuring a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-piperidinyl)ethyl 2-fluorobenzoate typically involves the esterification of 2-fluorobenzoic acid with 2-(piperidin-1-yl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated synthesizers and optimized reaction conditions can further streamline the production process, ensuring high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-piperidinyl)ethyl 2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: 2-Piperidin-1-ylethyl 2-fluorobenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-(1-piperidinyl)ethyl 2-fluorobenzoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-piperidinyl)ethyl 2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions. The piperidine ring can interact with hydrophobic pockets in the target protein, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    2-Piperidin-1-ylethyl benzoate: Lacks the fluorine atom, which may result in different binding properties and biological activity.

    2-Fluorobenzoic acid: Lacks the piperidine moiety, which affects its solubility and reactivity.

    2-Piperidin-1-ylethyl 4-fluorobenzoate: The fluorine atom is positioned differently, potentially altering its chemical and biological properties.

Uniqueness

2-(1-piperidinyl)ethyl 2-fluorobenzoate is unique due to the presence of both the piperidine ring and the fluorine atom, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and potential as a pharmacological agent.

Properties

Molecular Formula

C14H18FNO2

Molecular Weight

251.3 g/mol

IUPAC Name

2-piperidin-1-ylethyl 2-fluorobenzoate

InChI

InChI=1S/C14H18FNO2/c15-13-7-3-2-6-12(13)14(17)18-11-10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-11H2

InChI Key

QOAQHDZIUMNBCR-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCOC(=O)C2=CC=CC=C2F

Canonical SMILES

C1CCN(CC1)CCOC(=O)C2=CC=CC=C2F

Origin of Product

United States

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